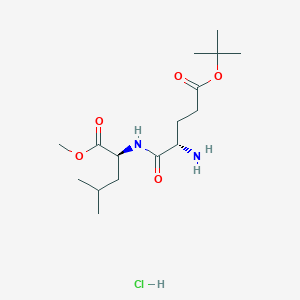
H-Glu(otbu)-leu-ome hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Glu(otbu)-leu-ome hcl is a useful research compound. Its molecular formula is C16H31ClN2O5 and its molecular weight is 366.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Peptide Synthesis
H-Glu(otbu)-leu-ome HCl is primarily utilized in peptide synthesis due to its ability to enhance the coupling efficiency of amino acids. The compound acts as a building block for the synthesis of various peptides, including those with complex structures.
Synthesis Techniques
- Liquid-Assisted Grinding : This method has been shown to produce dipeptides efficiently by coupling non-activated N-protected α-amino acids with amino esters. For instance, the use of EDC·HCl in ball milling has demonstrated high yields and minimal by-products, making it a sustainable option for peptide synthesis .
- Reactive Extrusion : Another innovative approach involves the use of reactive extrusion techniques that couple amino acids under controlled conditions. This method has shown promise in synthesizing various dipeptides with high yields, indicating the versatility of this compound in different chemical environments .
Immunosuppressive Applications
This compound has been identified as having immunosuppressive properties, making it valuable in biological applications. Its derivatives are explored for their potential effects on immune response modulation, which is crucial for transplant medicine and autoimmune disease management .
Research on Muscle Development
This compound is also significant in research focusing on muscle development and protein synthesis. As a modified form of leucine, it allows scientists to investigate the biochemical pathways involved in muscle growth and energy metabolism. Studies have shown that leucine derivatives can stimulate protein synthesis, making them essential for understanding muscle physiology .
Table 1: Summary of Case Studies Involving this compound
特性
分子式 |
C16H31ClN2O5 |
|---|---|
分子量 |
366.9 g/mol |
IUPAC名 |
methyl (2S)-2-[[(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C16H30N2O5.ClH/c1-10(2)9-12(15(21)22-6)18-14(20)11(17)7-8-13(19)23-16(3,4)5;/h10-12H,7-9,17H2,1-6H3,(H,18,20);1H/t11-,12-;/m0./s1 |
InChIキー |
VTHAXQMWKMFKIK-FXMYHANSSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CCC(=O)OC(C)(C)C)N.Cl |
正規SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CCC(=O)OC(C)(C)C)N.Cl |
配列 |
XL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















